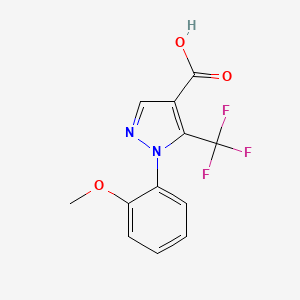
1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
The synthesis and biological applications of pyrazole carboxylic acid derivatives, including 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, have garnered significant attention due to their versatile biological activities. These compounds are pivotal in heterocyclic chemistry for developing various biologically active compounds. Pyrazole carboxylic acid derivatives have demonstrated a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The importance of these compounds in medicinal chemistry is highlighted by their scaffold structures in heterocyclic compounds, offering a guide to scientists for future drug development (Cetin, 2020).
Role in Heterocyclic Compounds Synthesis
The compound plays a crucial role as a building block for synthesizing a vast array of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its versatility is showcased in the synthesis of diverse classes of heterocyclic compounds and dyes, providing a foundation for innovative transformations in chemical synthesis. The unique reactivity of derivatives like 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid offers mild reaction conditions for generating various heterocyclic compounds from a broad spectrum of precursors (Gomaa & Ali, 2020).
Antioxidant and Antimicrobial Properties
Natural carboxylic acids, including derivatives of pyrazole carboxylic acid, exhibit significant biological activity. These compounds' structure-related antioxidant, antimicrobial, and cytotoxic activities have been extensively studied. The research indicates that specific structural modifications in carboxylic acids can lead to enhanced bioactivity, providing insights into the correlation between structure and function in drug design and development (Godlewska-Żyłkiewicz et al., 2020).
Anticancer Agents Development
The Knoevenagel condensation reaction, involving compounds such as 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is significant in developing biologically fascinating molecules, including anticancer agents. This reaction facilitates the creation of a library of chemical compounds with potential anticancer activity, underscoring the significance of pyrazole carboxylic acid derivatives in drug discovery and the development of new therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).
Biocatalyst Inhibition Insights
Understanding the inhibition of biocatalysts by carboxylic acids, including pyrazole carboxylic acid derivatives, aids in engineering robust microbial strains for improved industrial performance. This research is crucial for the fermentative production of biorenewable chemicals, offering insights into overcoming microbial inhibition by carboxylic acids and enhancing the microbial production of industrially relevant compounds (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-9-5-3-2-4-8(9)17-10(12(13,14)15)7(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUUIGGXHBRGDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391997 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
618070-64-7 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

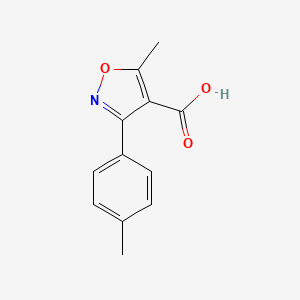
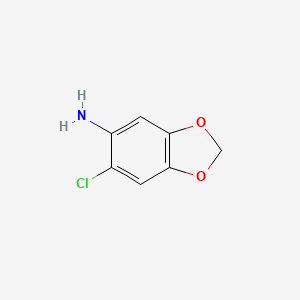
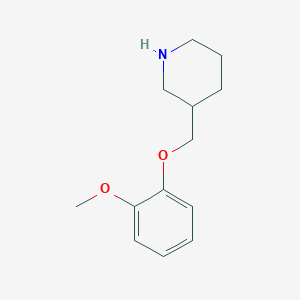
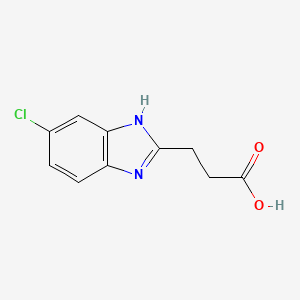
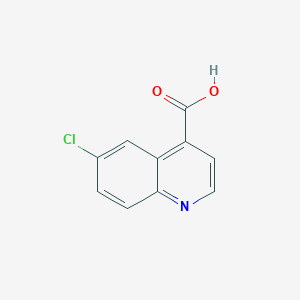
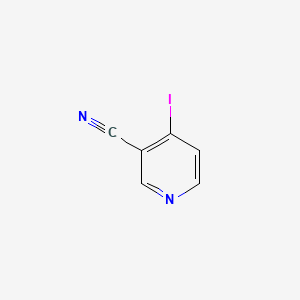
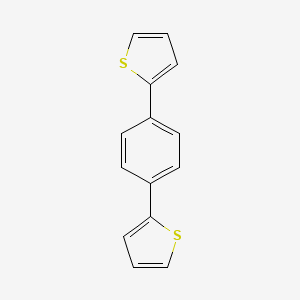
![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)
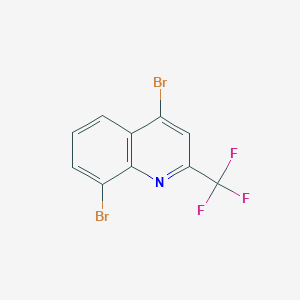
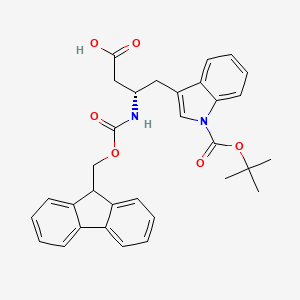
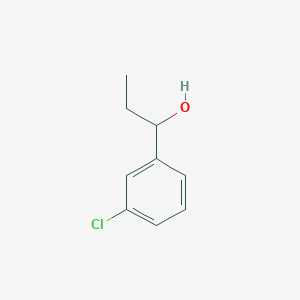
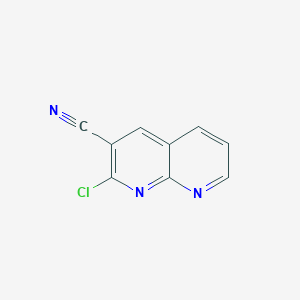
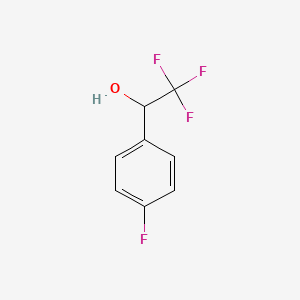
![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)